

# 2-Propoxyacetic acid molecular weight and formula

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## Compound of Interest

Compound Name: 2-Propoxyacetic acid

Cat. No.: B1345510

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## In-Depth Technical Guide: 2-Propoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2-propoxyacetic acid**, a carboxylic acid of interest in various scientific disciplines. The document details its fundamental chemical and physical properties, outlines a detailed protocol for its synthesis via the Williamson ether synthesis, and describes methodologies for its analytical determination. A key focus is placed on its known biological activity as a metabolite of 2-propoxyethanol and its role in inducing hemolysis. While specific signaling pathways directly modulated by **2-propoxyacetic acid** are not extensively documented in current literature, this guide presents its metabolic pathway and subsequent toxicological effects.

### Core Properties of 2-Propoxyacetic Acid

**2-Propoxyacetic acid**, also known as propoxyacetic acid, is an organic compound with the chemical formula  $C_5H_{10}O_3$ .<sup>[1]</sup> It is a colorless liquid soluble in water and some organic solvents.<sup>[2]</sup>

### Quantitative Data Summary

The key quantitative properties of **2-propoxyacetic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C5H10O3	[1]
Molecular Weight	118.13 g/mol	[1]
IUPAC Name	2-propoxyacetic acid	[1]
CAS Number	54497-00-6	[1]
Density	1.054 g/cm <sup>3</sup>	ChemBK
Boiling Point	224.3 °C at 760 mmHg	ChemBK
Melting Point	-46 °C	[2]
Flash Point	94.7 °C	ChemBK
pKa	~2.5	[2]

## Synthesis of 2-Propoxyacetic Acid

The synthesis of **2-propoxyacetic acid** can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of a propanolate ion with a chloroacetate. Below is a detailed experimental protocol adapted from established Williamson ether synthesis procedures.[2][3][4]

## Experimental Protocol: Williamson Ether Synthesis

Materials:

- 1-Propanol
- Sodium metal (or Sodium Hydride)
- Chloroacetic acid
- Diethyl ether
- Hydrochloric acid (HCl), 6M

- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate
- Deionized water

Procedure:

- Preparation of Sodium Propanolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to an excess of dry 1-propanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium propanolate.
- Reaction with Chloroacetic Acid: Once the sodium propanolate solution has cooled to room temperature, slowly add a solution of chloroacetic acid in a suitable solvent (e.g., 1-propanol) from the dropping funnel.
- Reflux: Heat the reaction mixture to a gentle reflux for a period of 2-3 hours to ensure the reaction goes to completion.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Carefully add deionized water to quench any unreacted sodium.
  - Acidify the mixture with 6M HCl until the solution is acidic to litmus paper.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
  - Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid. Be cautious as this will produce CO<sub>2</sub> gas.
  - Wash the organic layer with brine (saturated NaCl solution).
  - Dry the organic layer over anhydrous magnesium sulfate.

- Purification:
  - Filter the solution to remove the drying agent.
  - Remove the diethyl ether under reduced pressure using a rotary evaporator.
  - The resulting crude **2-propoxyacetic acid** can be further purified by vacuum distillation.

## Analytical Methodologies

The analysis of **2-propoxyacetic acid** can be performed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

## HPLC-UV Analysis Protocol

This method is suitable for the quantification of **2-propoxyacetic acid** in aqueous samples.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column

Mobile Phase:

- Isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for best separation.

Procedure:

- Standard Preparation: Prepare a series of standard solutions of **2-propoxyacetic acid** of known concentrations in the mobile phase.
- Sample Preparation: Dilute the sample containing **2-propoxyacetic acid** in the mobile phase and filter through a 0.45 µm syringe filter.
- Analysis: Inject the standards and samples onto the HPLC system. Monitor the absorbance at a low wavelength, typically around 210 nm, where carboxylic acids absorb.

- Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of **2-propoxyacetic acid** in the samples.

## GC-MS Analysis Protocol

For GC-MS analysis, derivatization of the carboxylic acid group is often necessary to increase volatility.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A suitable capillary column (e.g., DB-5ms)

Derivatization Agent:

- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

- Derivatization: In a vial, mix the sample containing **2-propoxyacetic acid** with the derivatizing agent (BSTFA with TMCS) and a suitable solvent (e.g., pyridine). Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of **2-propoxyacetic acid**.
- Analysis: Inject the derivatized sample into the GC-MS. The separation is achieved based on the volatility and interaction of the analyte with the column stationary phase.
- Detection: The mass spectrometer will fragment the analyte, and the resulting mass spectrum can be used for identification by comparing it to a spectral library or a derivatized standard. Quantification can be achieved using a suitable internal standard.

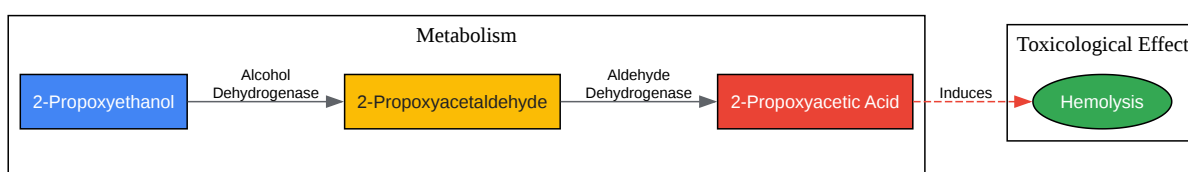
## Biological Activity and Toxicology

The primary documented biological effect of **2-propoxyacetic acid** is its role as the toxic metabolite of 2-propoxyethanol. In vivo studies have shown that 2-propoxyethanol is metabolized to **2-propoxyacetic acid**, which is responsible for inducing hemolysis, particularly

in rats. This toxic effect is a critical consideration in the industrial use and handling of its parent compound.

## Metabolic Pathway and Toxic Effect

The metabolic conversion of 2-propoxyethanol to **2-propoxyacetic acid** is a key pathway leading to its toxicity. While the specific signaling cascades triggered by **2-propoxyacetic acid** that result in hemolysis are not yet fully elucidated, the overall process can be visualized.



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Caption: Metabolic activation of 2-propoxyethanol to the toxic metabolite **2-propoxyacetic acid**.

## Applications in Research and Drug Development

While **2-propoxyacetic acid** itself is not a therapeutic agent, its structural motif is of interest in medicinal chemistry. As a carboxylic acid ether, it can serve as a building block or intermediate in the synthesis of more complex molecules with potential pharmacological activities. For instance, derivatives of similar structures, such as phenoxyacetic acids, have been explored as agonists for free fatty acid receptors (FFARs), which are targets for the treatment of type 2 diabetes. Further research may uncover specific applications for **2-propoxyacetic acid** and its derivatives in drug discovery and development.

## Conclusion

This technical guide has provided a detailed overview of **2-propoxyacetic acid**, covering its fundamental properties, synthesis, and analytical determination. The primary known biological role of this compound is as a toxic metabolite of 2-propoxyethanol, leading to hemolysis. While

the precise molecular mechanisms and signaling pathways underlying its toxicity require further investigation, the information presented here serves as a valuable resource for researchers and professionals working with this and related compounds. As with any chemical, appropriate safety precautions should be taken when handling **2-propoxyacetic acid**, particularly concerning its potential as a skin and eye irritant.

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## References

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- To cite this document: BenchChem. [2-Propoxyacetic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345510#2-propoxyacetic-acid-molecular-weight-and-formula]

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